molecular formula C10H13NO B12068212 1-(5-Isopropylpyridin-3-yl)ethanone

1-(5-Isopropylpyridin-3-yl)ethanone

Cat. No.: B12068212
M. Wt: 163.22 g/mol
InChI Key: HURVIAHYYRQEHM-UHFFFAOYSA-N
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Description

1-(5-Isopropylpyridin-3-yl)ethanone is an organic compound with the molecular formula C10H13NO It is a derivative of pyridine, a six-membered ring containing one nitrogen atom The compound features an ethanone group attached to the pyridine ring at the 3-position, with an isopropyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Isopropylpyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-isopropylpyridine with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired ethanone derivative.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Isopropylpyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(5-Isopropylpyridin-3-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Isopropylpyridin-3-yl)ethanone involves its interaction with specific molecular targets. The ethanone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pyridine ring’s nitrogen atom can act as a nucleophile or base, facilitating reactions with electrophiles or acids.

Comparison with Similar Compounds

  • 1-(6-Isopropylpyridin-3-yl)ethanone
  • 1-(5-Isopropylpyridin-2-yl)ethanone
  • 1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone
  • 1-(Thiophen-3-yl)ethanone

Uniqueness: 1-(5-Isopropylpyridin-3-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(5-propan-2-ylpyridin-3-yl)ethanone

InChI

InChI=1S/C10H13NO/c1-7(2)9-4-10(8(3)12)6-11-5-9/h4-7H,1-3H3

InChI Key

HURVIAHYYRQEHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CN=C1)C(=O)C

Origin of Product

United States

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